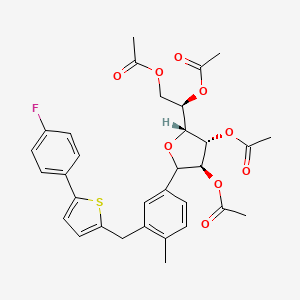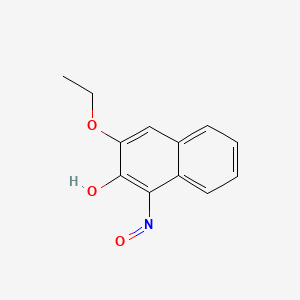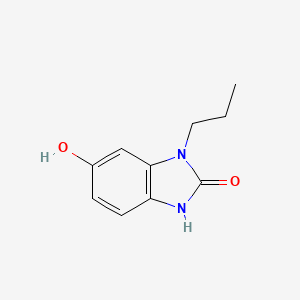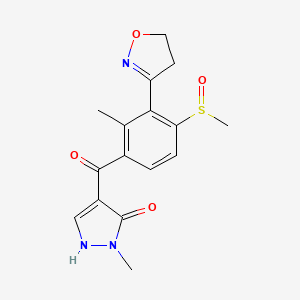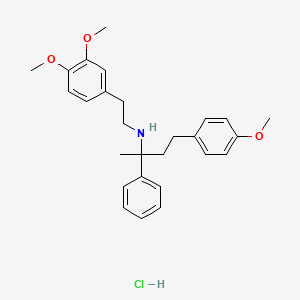
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and a phenylbutan-2-amine backbone. Its chemical properties make it a subject of study in organic chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Phenethylamine Backbone: This step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenethylamine.
Addition of the Phenylbutan-2-amine Moiety: The phenethylamine is then reacted with 4-methoxyphenylacetone under reductive amination conditions to form the desired amine.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive amination is typically carried out using sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further studied for their unique properties.
Aplicaciones Científicas De Investigación
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to neurotransmitter receptors, affecting signal transduction pathways.
Enzymes: Inhibition or activation of specific enzymes, altering metabolic pathways.
Ion Channels: Modulation of ion channel activity, influencing cellular excitability.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-Dimethoxyphenethyl)-2-phenylbutan-2-amine Hydrochloride: Lacks the 4-methoxyphenyl group.
N-(4-Methoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride: Lacks the 3,4-dimethoxyphenethyl group.
Uniqueness
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride is unique due to its combination of methoxy groups and phenylbutan-2-amine backbone, which confer specific chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C27H34ClNO3 |
|---|---|
Peso molecular |
456.0 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-2-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C27H33NO3.ClH/c1-27(23-8-6-5-7-9-23,18-16-21-10-13-24(29-2)14-11-21)28-19-17-22-12-15-25(30-3)26(20-22)31-4;/h5-15,20,28H,16-19H2,1-4H3;1H |
Clave InChI |
DECGTKSDXDPCMR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)NCCC3=CC(=C(C=C3)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


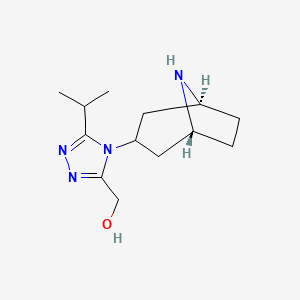
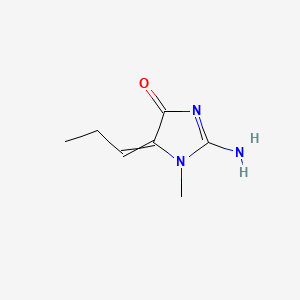
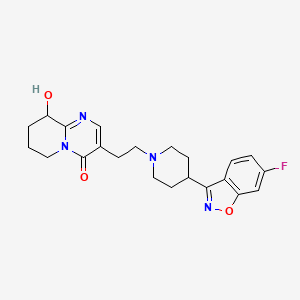
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)


![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
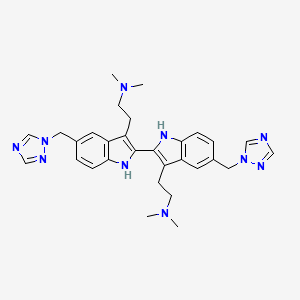
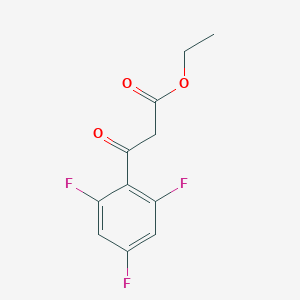
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
